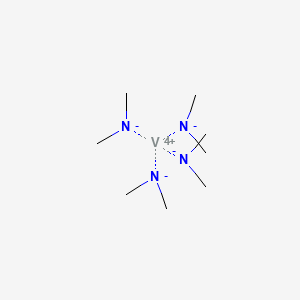
Tetrakis(dimethylamino)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(dimethylamino)vanadium is an organometallic compound with the chemical formula C₈H₂₄N₄V. It is known for its high volatility and stability at room temperature, making it a valuable precursor in various chemical processes, particularly in the deposition of vanadium oxide thin films .
Preparation Methods
Tetrakis(dimethylamino)vanadium can be synthesized through the reaction of vanadium tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The compound is then purified through sublimation due to its high volatility.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tetrakis(dimethylamino)vanadium undergoes various chemical reactions, including:
Substitution: The dimethylamino ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include water (H₂O) and ozone (O₃) for oxidation processes . The major products formed from these reactions are typically vanadium oxides, which have significant applications in various fields .
Scientific Research Applications
Tetrakis(dimethylamino)vanadium is extensively used in scientific research, particularly in the field of materials science. Its primary application is in the atomic layer deposition (ALD) of vanadium oxide thin films . These films are used in:
Nanoelectronic devices: Due to their metal-insulator transition properties.
Energy storage: As cathode materials for lithium-ion and sodium-ion batteries.
Supercapacitors: For their high capacitance and energy density.
Catalysis: In organic synthesis reactions.
Mechanism of Action
The mechanism by which tetrakis(dimethylamino)vanadium exerts its effects primarily involves its role as a precursor in the deposition of vanadium oxide films. During the ALD process, the compound decomposes at elevated temperatures, releasing vanadium atoms that react with co-reactants such as water or ozone to form vanadium oxide layers . The molecular targets and pathways involved include the surface reactions between the vanadium precursor and the co-reactants, leading to the formation of smooth and amorphous vanadium oxide films .
Comparison with Similar Compounds
Tetrakis(dimethylamino)vanadium is unique due to its high volatility and stability at room temperature, which makes it an ideal precursor for ALD processes. Similar compounds include:
Tetrakis(ethylmethylamino)vanadium: Another vanadium precursor with similar applications but different ligand structures.
Vanadium tetrachloride: Used in the synthesis of various vanadium compounds but less volatile and stable compared to this compound.
These compounds share similar applications in materials science but differ in their chemical properties and suitability for specific processes .
Properties
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one](/img/structure/B8117698.png)


![6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide](/img/structure/B8117719.png)




![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)

![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)

RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8117780.png)
